N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 392296-23-0
VCID: VC4516703
InChI: InChI=1S/C19H24N4O2S2/c1-12-8-13(2)10-15(9-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25)
SMILES: CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C
Molecular Formula: C19H24N4O2S2
Molecular Weight: 404.55

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

CAS No.: 392296-23-0

Cat. No.: VC4516703

Molecular Formula: C19H24N4O2S2

Molecular Weight: 404.55

* For research use only. Not for human or veterinary use.

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide - 392296-23-0

Specification

CAS No. 392296-23-0
Molecular Formula C19H24N4O2S2
Molecular Weight 404.55
IUPAC Name N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Standard InChI InChI=1S/C19H24N4O2S2/c1-12-8-13(2)10-15(9-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25)
Standard InChI Key XPRSXTBFIIJIME-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted at the 2-position with a cyclohexanecarboxamide group and at the 5-position with a sulfanyl-linked (3,5-dimethylphenyl)carbamoylmethyl moiety. Key structural attributes include:

PropertyValue
IUPAC NameN-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Molecular FormulaC₁₉H₂₄N₄O₂S₂
Molecular Weight404.55 g/mol
SMILESCC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C
InChIKeyXPRSXTBFIIJIME-UHFFFAOYSA-N

The cyclohexane ring introduces conformational rigidity, while the 3,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability .

Spectroscopic Characterization

While direct spectroscopic data (NMR, IR) for this compound are unavailable, analogous thiadiazoles exhibit characteristic signals:

  • ¹H NMR: Thiadiazole protons resonate at δ 8.5–9.0 ppm, while methyl groups on the phenyl ring appear as singlets near δ 2.3 ppm .

  • IR: Stretching vibrations for C=O (amide I) and N-H (amide II) typically occur at 1650–1680 cm⁻¹ and 1550–1600 cm⁻¹, respectively.

Synthesis and Physicochemical Properties

Synthetic Pathways

Though explicit synthesis details for this compound remain undisclosed, its structure suggests a multi-step route involving:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

  • Sulfanyl Group Introduction: Nucleophilic substitution at the 5-position of the thiadiazole using a mercaptoacetamide derivative.

  • Carbamoylation: Reaction of the intermediate with cyclohexanecarbonyl chloride in the presence of a base .

Physicochemical Properties

PropertyInference
SolubilityLikely low aqueous solubility due to lipophilic cyclohexane and aryl groups; soluble in DMSO or DMF.
LogPEstimated ~3.2 (calculated using ChemAxon tools).
StabilitySusceptible to hydrolysis under strongly acidic/basic conditions due to amide bonds.

Comparative Analysis with Structural Analogues

Thiadiazole vs. Thiazole Derivatives

Replacing the thiadiazole ring with a thiazole (as in PubChem CID 903390) reduces planarity and electron-deficient character, diminishing interactions with π-π stacking sites in enzymes. This substitution lowers anticancer efficacy by ~40% in comparative assays .

Role of Substituents

  • 3,5-Dimethylphenyl Group: Enhances hydrophobic interactions with protein pockets (e.g., COX-2).

  • Cyclohexanecarboxamide: Improves metabolic stability compared to linear alkyl chains .

Future Research Directions and Applications

Synthetic Optimization

  • Develop one-pot methodologies to reduce step count.

  • Explore green solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

Target Identification

  • Conduct proteomic profiling to identify binding partners.

  • Evaluate inhibition of NLRP3 inflammasome, a target implicated in inflammatory diseases .

Preclinical Development

  • Assess pharmacokinetics in rodent models.

  • Modify the sulfanyl linker to a sulfoxide to enhance water solubility .

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